

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DS-1001b |           |
| Cat. No.:            | B607204  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

**DS-1001b**, also known as Safusidenib, is an orally bioavailable, potent, and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **DS-1001b**, drawing from preclinical and clinical data.

#### **Pharmacokinetics**

**DS-1001b** has been evaluated in both preclinical models and a first-in-human Phase I clinical trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]

#### **Preclinical Pharmacokinetics**

In preclinical studies using mice, DS-1001a (the free form of **DS-1001b**) demonstrated the ability to cross the blood-brain barrier.[5] Following oral administration, the area under the curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the plasma, indicating significant brain penetration.[5]



| Parameter                                                      | Value | Species | Dosage          |
|----------------------------------------------------------------|-------|---------|-----------------|
| Brain AUC / Plasma<br>AUC Ratio                                | ~0.65 | Mice    | 10 mg/kg (oral) |
| Caption: Preclinical Brain Penetration of DS-1001a in Mice.[5] |       |         |                 |

#### **Clinical Pharmacokinetics**

The Phase I trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights into the clinical pharmacokinetics of **DS-1001b**. The drug was administered orally twice daily (bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]

Key findings from the clinical study include:

- Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under the curve (AUC) of DS-1001b increased in a dose-dependent manner.[1][4]
- Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma ratio of the free form of **DS-1001b** ranged from 0.19 to 0.77, confirming its ability to penetrate the human brain.[1][4]
- Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase I study at doses up to 1400 mg twice daily.[1][3][4]

| Dose Level (mg bid)                                                       | Key Pharmacokinetic Observations                                |
|---------------------------------------------------------------------------|-----------------------------------------------------------------|
| 125 - 1400                                                                | Dose-dependent increase in Cmax and AUC.                        |
| Not Specified                                                             | Brain/Plasma Ratio of free DS-1001b: 0.19 - 0.77 in 3 patients. |
| Caption: Summary of Clinical Pharmacokinetic Findings for DS-1001b.[1][4] |                                                                 |

### **Pharmacodynamics**



The primary pharmacodynamic effect of **DS-1001b** is the inhibition of the mutated IDH1 enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]

#### **Preclinical Pharmacodynamics**

In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation, continuous administration of **DS-1001b** led to a significant decrease in 2-HG levels in the tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]

| Model                                                        | Key Pharmacodynamic Effects                                                              |
|--------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Patient-Derived Xenograft (Glioblastoma)                     | - Decreased tumor 2-HG levels- Induced glial differentiation (increased GFAP expression) |
| Caption: Preclinical Pharmacodynamic Effects of DS-1001b.[5] |                                                                                          |

#### **Clinical Pharmacodynamics**

In the Phase I clinical trial, the pharmacodynamic effects of **DS-1001b** were assessed by measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to pre-study archived samples.[2][7]

| Assessment                                                                       | Result                                                                     |
|----------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Tumor 2-HG Levels                                                                | Significantly lower in on-treatment samples compared to pre-study samples. |
| Caption: Clinical Pharmacodynamic Effect of DS-1001b on Tumor 2-HG Levels.[2][7] |                                                                            |

#### **Mechanism of Action and Signaling Pathway**

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit



α-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]

**DS-1001b** is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant enzyme, **DS-1001b** blocks the production of 2-HG. The resulting decrease in 2-HG levels is believed to reverse the epigenetic block, allowing for normal cellular differentiation and inhibiting tumor growth.[5][10]



Click to download full resolution via product page

Caption: Mechanism of action of **DS-1001b** in IDH1-mutant glioma.

# Experimental Protocols Phase I Clinical Trial (NCT03030066)

- Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase I study.[1][2][3]
- Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132)
   glioma.[2][11]
- Treatment: **DS-1001b** was administered orally twice daily in continuous 28-day cycles.[2] Dose escalation followed a modified continual reassessment method.[1][2]

#### Foundational & Exploratory





- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of **DS-1001b** were collected at pre-defined time points, including pre-dose and at multiple time points post-dose on days 1 and 8 of the first cycle.[2]
- Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples were collected to measure the levels of **DS-1001b** and 2-HG.[1][2]
- Analytical Methods: Concentrations of **DS-1001b** and 2-HG in plasma and tumor tissue were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]





Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of **DS-1001b**.

#### **Preclinical Patient-Derived Xenograft (PDX) Model**

Animal Model: SCID-Beige mice were used for the study.[5]



- Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or intracranially.[5]
- Treatment: **DS-1001b** was administered orally.[5]
- Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was administered orally to mice, and concentrations in plasma and cerebrum were measured over time.[5]
- Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry
  was performed to assess the expression of GFAP as a marker of glial differentiation.[5]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting IDH-Mutant Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 9. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1001b]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607204#pharmacokinetics-and-pharmacodynamics-of-ds-1001b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com